molecular formula C16H19NO3 B12345796 Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane

Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane

Cat. No.: B12345796
M. Wt: 273.33 g/mol
InChI Key: NGCKJIDKOVNEIV-SLTAFYQDSA-N
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Chemical Reactions Analysis

Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of carboxylic acids, while reduction reactions can yield alcohols .

Biological Activity

Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane is a bicyclic compound with significant biological activity, primarily due to its structural features that allow interaction with various biological targets. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H19NO3C_{16}H_{19}NO_3 and a molar mass of 273.33 g/mol. Its structure includes a nitrogen atom within the bicyclic framework, classifying it as part of the tropane alkaloid family. The presence of both a benzyl group and a formyl group enhances its reactivity and biological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Neurotransmitter Reuptake Inhibition : This compound has been identified as a potential monoamine reuptake inhibitor, which may be useful in treating disorders such as depression, anxiety, and ADHD by enhancing neurotransmitter levels in the synaptic cleft .
  • Binding Affinity : Studies indicate that derivatives of 8-azabicyclo[3.2.1]octane exhibit varying affinities for neurotransmitter transporters, including serotonin and dopamine transporters, which are crucial for mood regulation and cognitive function .
  • Antinociceptive Properties : The compound's interaction with mu-opioid receptors suggests potential applications in pain management without the typical side effects associated with opioid use .

Case Study 1: Monoamine Reuptake Inhibition

A study investigated the structure-activity relationships (SAR) of 8-azabicyclo[3.2.1]octane derivatives, revealing that modifications at specific positions significantly enhanced their inhibitory effects on serotonin and norepinephrine reuptake .

Case Study 2: Antinociceptive Effects

Research on mu-opioid receptor antagonists derived from the 8-azabicyclo structure demonstrated effective pain relief mechanisms while minimizing central nervous system side effects, making them suitable for peripheral applications in pain management .

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundBicyclic structure with formyl & benzylMonoamine reuptake inhibition; potential analgesic
8-Azabicyclo[3.2.1]octan-4-oneBicyclic without formyl or benzylNeuroactive properties
8-Benzyl-8-azabicyclo[3.2.1]octanContains benzyl but lacks formylAnticholinergic effects
3-Oxa-8-azabicyclo[3.2.1]octane derivativesOxy substituent alters reactivityPotentially enhanced bioactivity

Synthesis Pathways

Several synthetic routes have been developed to produce this compound, focusing on optimizing yields and purity for biological testing:

  • Initial Synthesis : Starting from readily available tropinone derivatives, researchers employ various chemical transformations to introduce the necessary functional groups.
  • Enantioselective Approaches : Recent methodologies emphasize stereoselective synthesis to enhance the biological activity of the resulting compounds, ensuring that only the active enantiomer is produced .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

benzyl (5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C16H19NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,10,13-15H,6-9,11H2/t13?,14-,15?/m0/s1

InChI Key

NGCKJIDKOVNEIV-SLTAFYQDSA-N

Isomeric SMILES

C1CC2CC(C[C@H]1N2C(=O)OCC3=CC=CC=C3)C=O

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C=O

Origin of Product

United States

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